Functional Application Differentiation: Designated Intermediate for Fluorescent Dye and Bioimaging Agent Synthesis vs. Generic Benzotriazole Building Blocks
Methyl 7‑nitro‑1H‑benzo[d][1,2,3]triazole‑5‑carboxylate is explicitly referenced as an intermediate for the synthesis of fluorescent dyes and bioimaging agents due to the combined electron‑withdrawing effect of its nitro group and ester functionality—a property not shared by the non‑nitro analog Methyl 1H‑1,2,3‑benzotriazole‑5‑carboxylate (CAS 113053‑50‑2) [1]. The nitroaromatic structure enhances the compound's utility in click‑chemistry‑based biomolecule labeling applications [1].
| Evidence Dimension | Documented synthetic application scope |
|---|---|
| Target Compound Data | Fluorescent dye / bioimaging agent intermediate [1] |
| Comparator Or Baseline | Methyl 1H-1,2,3-benzotriazole-5-carboxylate (CAS 113053-50-2); application described generically as 'pharmaceutical intermediate' and 'corrosion inhibitor' |
| Quantified Difference | Application differentiation is qualitative but source-documented, not numerically quantifiable |
| Conditions | Vendor technical literature and patent classification |
Why This Matters
For procurement targeting fluorescent probe or bioimaging development, the target compound provides documented synthetic precedent, whereas the non-nitro analog lacks this specific application reference.
- [1] Myskinrecipes. Methyl 7-Nitro-1H-Benzo[D][1,2,3]Triazole-5-Carboxylate: Product Description. View Source
